![molecular formula C24H18FN5O2 B2554839 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine CAS No. 923202-61-3](/img/structure/B2554839.png)

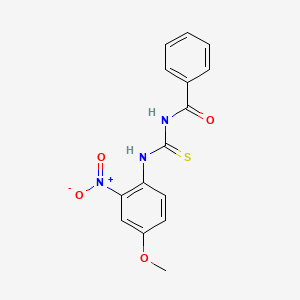

6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

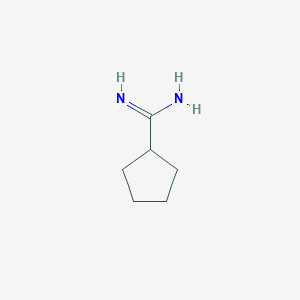

The compound “6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine” is a heterocyclic compound with a complex structure . It has a molecular formula of C24H18FN5O2 .

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported . A series of these compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound includes a chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine core, with a 3-fluorophenyl group at the 6-position and a 4-methoxyphenyl group at the 7-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .Physical And Chemical Properties Analysis

The compound has an average mass of 427.430 Da and a monoisotopic mass of 427.144440 Da .科学的研究の応用

Synthesis and Antimicrobial Activity

Compounds structurally related to 6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have been synthesized for their antimicrobial properties. The synthesis of novel chromeno-pyrimidine coupled derivatives using ionic liquid-promoted methods has shown significant antibacterial and antifungal activities. These compounds, including those bearing fluoro and methoxy groups, demonstrate potent antimicrobial effects and possess good oral drug-like properties based on ADMET parameters, making them potential candidates for oral drug development (Tiwari et al., 2018).

Anticancer Potential

Derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have also been explored for their anticancer activities. The synthesis of 6-heteroarylcoumarins, structurally similar, has led to compounds exhibiting significant antimitotic activity, particularly against non-small cell lung cancer cell lines. This suggests the potential for these compounds to be developed as anticancer agents (Galayev et al., 2015).

Catalyst-Free Synthesis

Efforts to synthesize derivatives of chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine under ambient conditions without a catalyst have led to the development of functionalized compounds with high yields. Such methods highlight the efficiency and eco-friendliness of producing these compounds, offering a green alternative to traditional synthesis approaches (Brahmachari & Nayek, 2017).

Antimicrobial and Structural Characterization

Further research into chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine derivatives has provided insights into their antimicrobial activities and structural properties. These studies have synthesized new series of chromene molecules, showing promising antibacterial activities and offering a deeper understanding of their structure-activity relationships (Okasha et al., 2016).

作用機序

The mechanism of action of similar triazole-pyrimidine hybrids has been studied in the context of neuroprotection and anti-neuroinflammation . These compounds have shown promising properties, with some inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

将来の方向性

The study of similar triazole-pyrimidine hybrids has indicated that these compounds could potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine” and related compounds may have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

特性

IUPAC Name |

9-(3-fluorophenyl)-11-(4-methoxyphenyl)-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN5O2/c1-31-17-11-9-14(10-12-17)22-20-21(26-24-27-28-29-30(22)24)18-7-2-3-8-19(18)32-23(20)15-5-4-6-16(25)13-15/h2-13,22-23H,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOAMXLZTNMWGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)F)NC6=NN=NN26 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2554763.png)

![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)

![3,5-dibromo-N-{4-chloro-2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-hydroxybenzamide](/img/structure/B2554766.png)

![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![N-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B2554770.png)

![Ethyl 3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2554775.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(4,6-dimethylpyrimidin-2-yl)methanone](/img/structure/B2554778.png)